2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine
Description
Properties
CAS No. |
346464-60-6 |
|---|---|
Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2,6-dimethyl-4-(4-nitrophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C12H16N2O5S/c1-9-7-13(8-10(2)19-9)20(17,18)12-5-3-11(4-6-12)14(15)16/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
XVENDFRFPBJYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 2,6-Dimethylmorpholine
The most straightforward method involves reacting 2,6-dimethylmorpholine with 4-nitrobenzenesulfonyl chloride in the presence of a base. This nucleophilic substitution typically employs dichloromethane (DCM) or acetonitrile as solvents and triethylamine (TEA) to neutralize HCl byproducts .
Procedure :
-
Reagent Preparation : 4-Nitrobenzenesulfonyl chloride is synthesized via chlorination of disulfide intermediates (Na₂S₂ + Cl₂ in ethylene dichloride) .
-
Coupling Reaction :
-
Workup : The product is isolated via filtration or extraction, yielding 70–78% purity .
Optimization :
-
Solvent Effects : Acetonitrile increases reaction rate compared to DCM but may reduce yield due to side reactions .
-
Catalysts : Trimethylsilyl triflate (TMSOTf) enhances nucleophilicity, achieving 85% yield in acetonitrile at 25°C .
Multi-Step Synthesis from Diisopropanolamine
For cases where 2,6-dimethylmorpholine is unavailable, the morpholine ring is constructed from diisopropanolamine. This method addresses precursor scarcity but introduces complexity .
Steps :
-
Cyclization : Diisopropanolamine reacts with concentrated H₂SO₄ at 185–220°C to form cis-2,6-dimethylmorpholine. Isomerization with excess H₂SO₄ enriches cis content (>90%) .
-
Sulfonation : The morpholine derivative is treated with 4-nitrobenzenesulfonyl chloride as above .
Challenges :
-
Isomerization : Trans-isomer formation during cyclization requires careful temperature control .
-
Byproducts : Decomposition at high temperatures necessitates shorter reaction times (2–3 hours) .
Catalytic and Green Chemistry Approaches
Recent efforts focus on minimizing waste and improving safety:
Method A: One-Pot Synthesis
-
Combines cyclization and sulfonation in a single reactor.
-
Conditions : Ethanol solvent, 10 mol% ZnCl₂ catalyst, 60°C .
Method B: Hydrogenation-Reductive Amination
-
Step 1 : 4-Nitrobenzenesulfonic acid is reduced to the amine using Pd/C (30 psi H₂) .
-
Step 2 : Condensation with 2,6-dimethylmorpholine-4-carbaldehyde yields the target compound .
Comparative Analysis of Methods
Key Observations :
-
Direct sulfonation is preferred for scalability but generates halogenated waste.
-
Catalytic methods offer greener profiles but require optimization for large-scale use .
Troubleshooting and Best Practices
Common Issues :
-
Low Yield : Often due to incomplete sulfonyl chloride activation. Pre-drying reagents with molecular sieves improves outcomes .
-
Isomer Contamination : Use HPLC to monitor cis/trans ratios during morpholine synthesis .
-
Byproduct Formation : Add TEA slowly to prevent local overheating .
Safety Considerations :
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2,6-Dimethyl-4-[(4-aminophenyl)sulfonyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine exhibit significant anticancer properties. For instance, derivatives of morpholine have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain morpholine derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves interaction with specific biological targets. For example, some studies have suggested that morpholine derivatives can inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth .
Organic Synthesis
Synthesis of Complex Molecules
2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine can serve as a precursor in the synthesis of more complex organic molecules. It has been utilized in various reactions such as nucleophilic substitutions and coupling reactions to generate biologically active compounds .
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with electrophiles to form new bonds | 75-90 |
| Coupling Reactions | Formation of biaryl compounds | 70-85 |
| Cyclization | Creation of cyclic structures | 60-80 |
Agrochemical Applications
Pesticide Development
The sulfonamide group present in 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine contributes to its potential use in agrochemicals. Research has indicated that sulfonamide derivatives can exhibit herbicidal and fungicidal activities .
Case Studies
Case Study 1: Anticancer Properties
A series of morpholine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The study found that the introduction of the nitrophenyl group significantly enhanced the cytotoxicity of the compounds. The most potent derivative showed an IC50 value of 0.25 µM against breast cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Synthesis and Characterization
In a recent study, researchers developed a one-pot synthesis method for morpholine derivatives including 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine. The method yielded high purity products with minimal by-products, demonstrating an efficient approach for synthesizing complex organic molecules suitable for further biological testing .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The sulfonyl group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
4-(4-Nitrophenyl)thiomorpholine
- Key Difference : Replaces the morpholine oxygen with sulfur (thiomorpholine backbone).
- Synthesis: Prepared via base-mediated reactions of 4-fluoronitrobenzene or 4-chloronitrobenzene with thiomorpholine in solvents like 1-butanol .
- Reactivity : Sulfur’s lower electronegativity compared to oxygen may alter electronic properties and hydrogen-bonding capacity, impacting biological interactions (e.g., enzyme binding) .
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
- Key Difference : Features a trifluoromethyl group at the 4-position and nitro group at the 2-position on the phenyl ring.
- Properties : Melting point = 61°C; predicted pKa = 0.51 ± 0.40, indicating stronger acidity due to electron-withdrawing CF$_3$ and nitro groups .
- Applications : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in agrochemical or pharmaceutical contexts .
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
- Key Difference : Substitutes phenyl with a 5-nitropyridinyl group.
Spectroscopic and Physical Properties
*Estimated based on thiomorpholine’s basicity.
Stability and Impurities
- Degradation Products: Morpholine derivatives are prone to nitrosamine formation (e.g., 4-nitrosomorpholine, CAS 59-89-2), a known impurity under oxidative conditions .
- Stereochemical Considerations : Compounds like (2R,6S)-2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate highlight the role of stereochemistry in pharmacological activity, though the target compound’s stereochemical configuration remains unspecified .
Biological Activity
2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine is a morpholine derivative notable for its unique structural features, including a sulfonamide group and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : CHNOS
- Molar Mass : Approximately 272.28 g/mol
- Melting Point : 173 °C
- Boiling Point : Predicted at 458.4 °C
The presence of the sulfonamide group is significant as it contributes to the compound's reactivity and biological interactions.
The biological activity of 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine is primarily attributed to its ability to interact with various biological targets. The nitrophenyl group can undergo reduction to form an amino group, allowing it to engage with proteins and nucleic acids. Additionally, the sulfonyl group can participate in biochemical reactions that enhance its overall activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, suggesting potential applications in treating infections. The nitrophenyl moiety enhances interaction with biological targets, possibly leading to therapeutic applications for infectious diseases.
Anti-inflammatory Effects
In addition to its antimicrobial properties, 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine may possess anti-inflammatory effects. Interaction studies have shown that it can modulate pathways involved in inflammation, making it a candidate for further pharmacological exploration.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Dimethylmorpholine | CHN | Lacks sulfonamide functionality |
| 4-Nitrophenylsulfonamide | CHNOS | Contains only one nitrogen atom |
| 2-Methyl-4-nitrophenol | CHNO | Does not contain morpholine structure |
The unique combination of morpholine and sulfonamide functionalities in 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine enhances its biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : In vitro studies demonstrated that 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Research : A study highlighted the compound's ability to reduce inflammation markers in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of a preformed morpholine ring. For example, reacting 2,6-dimethylmorpholine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using NaHCO₃ or Et₃N as a base) in anhydrous THF or DCM. Optimization includes controlling stoichiometry (1:1.2 molar ratio of morpholine to sulfonyl chloride) and temperature (0°C to room temperature) to minimize by-products like disulfonated derivatives. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity .
Q. How can structural elucidation of this compound be systematically performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methyl groups (δ ~1.2–1.4 ppm for CH₃) and sulfonyl-linked aromatic protons (δ ~8.0–8.5 ppm for nitrophenyl).
- X-ray crystallography : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) resolves the sulfonyl-morpholine conformation. Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) confirms stereochemistry and packing interactions. For example, intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Test against kinases or receptors (e.g., adenosine A2A) using fluorescence polarization or radiometric assays.
- Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria. Note: Structural analogs like MorphBPT showed no activity despite similar frameworks, highlighting the need for SAR studies .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction mechanisms between 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine and biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., receptors). The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., Ser523 or Lys509 in kinase domains), while the nitrophenyl moiety contributes to hydrophobic interactions .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational flexibility and residence time .
Q. What strategies can resolve contradictions in biological activity data between structurally similar morpholine derivatives?
- Methodological Answer :
- Comparative SAR analysis : Synthesize analogs with varied substituents (e.g., replacing sulfonyl with carbonyl or piperidine groups) to identify critical pharmacophores.
- Crystallographic comparison : Overlay crystal structures of active/inactive analogs (e.g., MorphBPT vs. target compound) to detect steric or electronic disparities affecting binding .
Q. How can synthetic methodologies be refined to achieve enantiomeric purity, given the chiral centers in the morpholine ring?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during ring-forming steps to control stereochemistry at C2 and C6 .
Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS over 24–72 hours. The sulfonyl group may hydrolyze in acidic environments, requiring pH-sensitive formulation.
- DFT calculations : Compute bond dissociation energies (B3LYP/6-31G*) to predict labile sites (e.g., sulfonyl-oxygen cleavage) .
Data Analysis and Optimization
Q. How can conflicting crystallographic data (e.g., hydrogen bonding patterns vs. molecular packing) be reconciled in structural reports?
- Methodological Answer :
- Multivariate refinement : Use SHELXL to model disorder or alternative conformers. For example, if N–H⋯O bonds deviate from ideal geometry, apply restraints to thermal parameters.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) to explain packing anomalies .
Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
